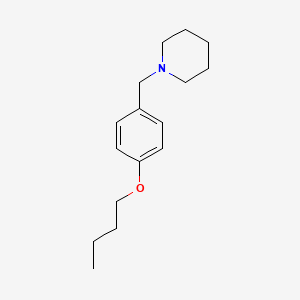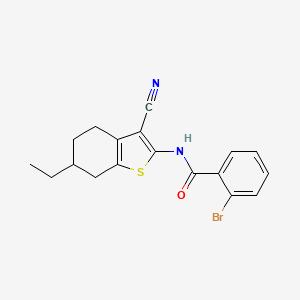![molecular formula C12H15BrN2O3S B5135392 N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5135392.png)
N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as BRG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. BRG is a sulfonylurea derivative that has been synthesized using various methods.
Mécanisme D'action
BRG acts as a sulfonylurea receptor ligand, binding to the sulfonylurea receptor on pancreatic β-cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in depolarization of the β-cells and subsequent insulin secretion.
Biochemical and Physiological Effects:
BRG has been shown to stimulate insulin secretion in pancreatic β-cells. It has also been shown to inhibit the activity of the ATP-sensitive potassium channel in cardiac myocytes, leading to an increase in intracellular calcium concentration and subsequent cardiac contractility.
Avantages Et Limitations Des Expériences En Laboratoire
BRG has advantages and limitations for lab experiments. Its ability to stimulate insulin secretion in pancreatic β-cells makes it a useful tool for studying the role of sulfonylurea receptors in insulin secretion. However, its effects on cardiac myocytes may limit its use in studies that do not involve the cardiovascular system.
Orientations Futures
There are several future directions for research involving BRG. One area of research could focus on the development of more potent and selective sulfonylurea receptor ligands. Another area of research could investigate the potential use of BRG in the treatment of type 2 diabetes. Additionally, further studies could explore the effects of BRG on other physiological systems, such as the nervous system.
Méthodes De Synthèse
BRG has been synthesized using different methods, including the reaction of N-allyl-N-methylglycinamide with p-bromobenzenesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of N-allyl-N-methylglycinamide with 4-bromobenzenesulfonyl isocyanate in the presence of triethylamine. These methods yield BRG as a white crystalline solid with a melting point of 148-150°C.
Applications De Recherche Scientifique
BRG has potential applications in biochemical research. It has been used as a tool to study the role of sulfonylurea receptors in insulin secretion. BRG has also been used to investigate the mechanism of action of sulfonylurea drugs, which are used to treat type 2 diabetes.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-3-8-14-12(16)9-15(2)19(17,18)11-6-4-10(13)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFAUJPMAGJWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC=C)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B5135314.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5135318.png)
![4-[({3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5135323.png)

![2-methyl-N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5135334.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B5135335.png)

![1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5135342.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5135346.png)
![1-(4-bromophenyl)-3-chloro-4-[(4-ethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5135349.png)


![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-phenylacetamide)](/img/structure/B5135379.png)
